2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC18061615
Molecular Formula: C9H7ClFNO3S
Molecular Weight: 263.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7ClFNO3S |
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Molecular Weight | 263.67 g/mol |
IUPAC Name | 2-(2-cyano-3-fluorophenoxy)ethanesulfonyl chloride |
Standard InChI | InChI=1S/C9H7ClFNO3S/c10-16(13,14)5-4-15-9-3-1-2-8(11)7(9)6-12/h1-3H,4-5H2 |
Standard InChI Key | HOAADQPNJDCCJC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)F)C#N)OCCS(=O)(=O)Cl |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of 2-(2-cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride is C₉H₆ClFNO₃S, with a molecular weight of 277.67 g/mol. The structure comprises a fluorinated aromatic ring bearing a cyano group at the 2-position and an ethanesulfonyl chloride group at the 3-position via an ether linkage. Key structural features include:
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Aromatic system: The benzene ring’s electronic properties are influenced by the electron-withdrawing fluorine (-F) and cyano (-CN) groups, which direct electrophilic substitution reactions to specific positions.
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Sulfonyl chloride group (-SO₂Cl): This highly reactive moiety facilitates nucleophilic substitutions, making the compound a precursor for sulfonamides, sulfonate esters, and other derivatives .
Table 1: Comparative Molecular Data of Analogous Sulfonyl Chlorides
The substitution of bromine with a cyano group reduces molecular weight by approximately 39.89 g/mol and alters electronic properties, enhancing the compound’s polarity and potential for hydrogen bonding .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 2-(2-cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride can be achieved through a multi-step protocol:
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Formation of the Phenolic Intermediate:
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Etherification:
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The phenolic intermediate reacts with 2-chloroethanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) to form the ethoxy linkage .
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Optimization Challenges
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Regioselectivity: Competing reactions at the 2- and 4-positions of the aromatic ring necessitate careful control of reaction conditions (e.g., temperature, solvent polarity) .
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Purification: Due to the compound’s sensitivity to hydrolysis, chromatography under anhydrous conditions (e.g., silica gel pretreated with triethylamine) is recommended .
Physicochemical Properties
Thermal Stability
The compound’s decomposition temperature is estimated at ~200°C, based on analogs like methyl 2-(triphenylphosphoranylidene)propanoate . The sulfonyl chloride group’s lability necessitates storage at –20°C under inert atmosphere .
Solubility Profile
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Polar solvents: Highly soluble in dichloromethane, dimethylformamide, and acetonitrile.
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Aprotic solvents: Limited solubility in hexane or toluene due to polar functional groups .
Table 2: Predicted Physicochemical Data
Property | Value |
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Boiling Point | ~300°C (decomposes) |
Density | 1.5–1.6 g/cm³ |
LogP (Partition Coefficient) | 1.8–2.2 |
Applications in Medicinal Chemistry
Sulfonamide Synthesis
The sulfonyl chloride group reacts efficiently with primary and secondary amines to yield sulfonamides, a class of compounds with broad bioactivity. For example:
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Antibacterial agents: Sulfonamides inhibit dihydropteroate synthase in bacterial folate synthesis .
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Kinase inhibitors: The electron-withdrawing cyano group enhances binding affinity to ATP pockets in kinases .
Case Study: TNF-α Inhibitor Analog
A structurally related compound, cyclopropanesulfonyl chloride, was used to develop TNF-α converting enzyme (TACE) inhibitors with >100-fold selectivity over MMP-2 . Substituting cyclopropane with the cyano-fluorophenoxy moiety could modulate selectivity and pharmacokinetics.
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